molecular formula C10H10N2 B126336 4-Methylisoquinolin-5-amine CAS No. 194032-18-3

4-Methylisoquinolin-5-amine

Cat. No.: B126336
CAS No.: 194032-18-3
M. Wt: 158.2 g/mol
InChI Key: AHYRKDKBOIYXFE-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-5-amine: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 . It is a derivative of isoquinoline, which is a significant class of natural alkaloids known for their wide range of biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Target of Action

A similar compound, 5-aminoisoquinoline, has been found to interact with a putative uncharacterized protein in trypanosoma brucei brucei , a parasite responsible for African sleeping sickness. This suggests that 4-Methylisoquinolin-5-amine may also interact with proteins that are yet to be characterized.

Biochemical Pathways

Isoquinoline derivatives have been studied for their potential in cancer treatment , suggesting that they may affect pathways related to cell proliferation and apoptosis. More research is needed to confirm the specific pathways affected by this compound.

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its molecular weight is 158.2 , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoquinoline derivatives has been shown to be influenced by the presence of metal catalysts and the use of water as a solvent . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoquinolin-5-amine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Comparison with Similar Compounds

4-Methylisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

4-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYRKDKBOIYXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621105
Record name 4-Methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-18-3
Record name 4-Methylisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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